(S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride
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Overview
Description
(S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-5-fluorophenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reaction: The introduction of the 3-chloro-5-fluorophenyl group is achieved through a substitution reaction. This involves reacting the piperidine ring with a chlorinated and fluorinated benzene derivative under controlled conditions.
Hydrochloride Salt Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch or Continuous Flow Reactors: These reactors provide better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors in biological systems, leading to modulation of their activity.
Enzymes: Inhibition or activation of enzymes, affecting biochemical pathways.
Ion Channels: Interaction with ion channels, influencing cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride: The enantiomer of the compound with different stereochemistry.
3-(3-chloro-5-fluorophenyl)piperidine: Lacks the stereochemistry and hydrochloride salt form.
(3-chloro-5-fluorophenyl)(piperidin-1-yl)methanone: A structurally related compound with a different functional group.
Uniqueness
(S)-2-(3-chloro-5-fluorophenyl)piperidine hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-2-(3-chloro-5-fluorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11;/h5-7,11,14H,1-4H2;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYLMKIEULDPME-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC(=C2)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC(=CC(=C2)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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